4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide
Description
The compound 4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a phenyl group at the 4-position of the piperazine ring and a pyridin-3-ylmethyl carbamoyl-substituted phenyl moiety. Key characteristics inferred from analogues include:
- Molecular weight: ~415–425 g/mol
- Lipophilicity: Predicted logP/logD ~2.5–3.0 (moderate lipophilicity)
- Hydrogen bonding capacity: 2–3 hydrogen bond donors and 5–7 acceptors, suggesting moderate solubility in aqueous media .
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-phenyl-N-[3-(pyridin-3-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-18-19-6-5-11-25-17-19)20-7-4-8-21(16-20)27-24(31)29-14-12-28(13-15-29)22-9-2-1-3-10-22/h1-11,16-17H,12-15,18H2,(H,26,30)(H,27,31) |
InChI Key |
KVENSZUWYRNLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group.
Formation of the Carbamoyl Linkage: The final step involves the formation of the carbamoyl linkage through the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Substituent Position on Pyridine Ring
- Pyridin-3-yl vs. Pyridin-4-yl :
- Target Compound : Pyridin-3-ylmethyl group introduces steric and electronic effects distinct from the pyridin-4-ylmethyl group in Y043-6738 (). The 3-position may alter binding interactions with target proteins due to differences in spatial orientation and hydrogen bonding .
- Impact : Pyridin-3-yl derivatives often exhibit enhanced π-π stacking with aromatic residues in enzyme active sites compared to 4-substituted analogues.
Piperazine Ring Modifications
- Phenyl vs. Trifluoromethylpyridinyl Substitution :
Functional Group Variations
Carboxamide Linker Modifications
- Benzooxazinone vs. Quinazolinone Moieties: Compound 28 () incorporates a benzo[b][1,4]oxazin-3(4H)-one group, increasing hydrogen bond acceptor count (polar surface area ~90 Ų) compared to the target compound’s simpler carboxamide linker. This modification improves solubility but may reduce membrane permeability . Quinazolinone derivatives (A1–A6, ) feature a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group, which enhances rigidity and planarity. For example, A2 (3-fluorophenyl) has a melting point of 189.5–192.1°C, higher than typical carboxamides due to improved crystal packing .
Halogen Substituents
- Fluoro vs. Chloro Substituents: Fluorinated analogues (e.g., A3 in ) exhibit higher yields (57.3% vs. 45.2% for chlorinated A4) and slightly lower melting points (~196°C vs. ~198°C for chloro derivatives), reflecting weaker intermolecular interactions .
Biological Activity
4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by a piperazine ring substituted with various functional groups. The presence of the phenyl and pyridine moieties contributes to its biological activity.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 364.44 g/mol
Anticancer Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Tubulin Polymerization : Similar to known anticancer agents, it disrupts microtubule dynamics, which is critical for cell division.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Cell cycle arrest |
| HeLa (Cervical) | 12.8 | Inhibition of tubulin polymerization |
| A549 (Lung) | 18.5 | Induction of apoptosis |
Immunomodulatory Effects
The compound has also demonstrated immunomodulatory effects, enhancing cellular immunity responses. In murine models, it has shown potential in reinforcing delayed hypersensitivity responses.
Case Study: Immunopotentiation in Mice
A study involving ICR male mice assessed the compound's ability to enhance delayed hypersensitivity. Mice sensitized with picryl chloride exhibited increased immune responses when treated with the compound compared to control groups.
Neuropharmacological Properties
Preliminary studies suggest that this compound may possess neuroprotective effects. It has been evaluated for its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Table 2: Neuropharmacological Effects
| Parameter | Result |
|---|---|
| Oxidative Stress Reduction | Significant reduction observed |
| Neurotransmitter Modulation | Increased serotonin levels |
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various receptors involved in cell signaling pathways, influencing growth and survival.
- Enzyme Inhibition : It inhibits enzymes responsible for cancer cell proliferation and survival.
- Gene Expression Modulation : Alters the expression of genes associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
